![molecular formula C22H20N4 B12463813 N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenyl-1H-benzimidazol-6-amine](/img/structure/B12463813.png)
N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenyl-1H-benzimidazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]aniline is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a benzodiazole ring fused with an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]aniline typically involves the reaction of 2-phenyl-1H-1,3-benzodiazole-5-carbaldehyde with N,N-dimethylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the imine linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]aniline involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its imine group can participate in nucleophilic addition reactions, which are crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]aniline
- N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]benzene
- N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]phenylamine
Uniqueness
N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]aniline stands out due to its specific structural configuration, which imparts unique electronic and steric properties. These features make it particularly useful in applications requiring precise molecular interactions, such as in the design of selective catalysts and advanced materials .
Eigenschaften
Molekularformel |
C22H20N4 |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[(2-phenyl-3H-benzimidazol-5-yl)iminomethyl]aniline |
InChI |
InChI=1S/C22H20N4/c1-26(2)19-11-8-16(9-12-19)15-23-18-10-13-20-21(14-18)25-22(24-20)17-6-4-3-5-7-17/h3-15H,1-2H3,(H,24,25) |
InChI-Schlüssel |
IOIUJDVHANFAQL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC3=C(C=C2)N=C(N3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


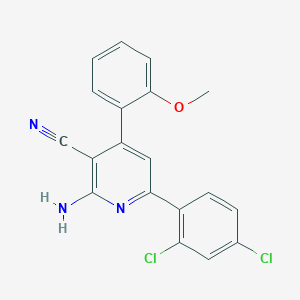
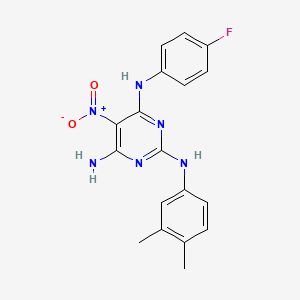

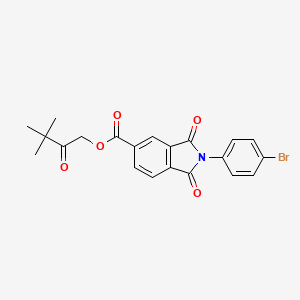
![14-Fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-1(18),8,12(17),13,15-pentaen-11-one](/img/structure/B12463773.png)
![2-(4-Chlorophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463779.png)
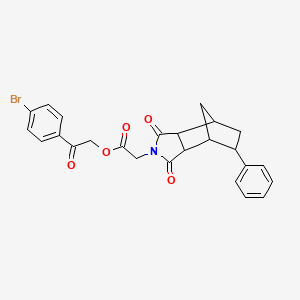
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide](/img/structure/B12463788.png)

![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)alaninamide](/img/structure/B12463801.png)
![propyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12463808.png)
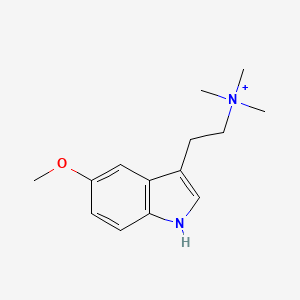

methanone](/img/structure/B12463828.png)
